2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide
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Overview
Description
2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a phenoxy group substituted with dimethyl groups and a quinoline moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 3,4-dimethylphenol, is reacted with an appropriate acylating agent to form the phenoxy intermediate.
Quinoline Derivative Preparation: 8-methylquinoline is synthesized through a series of reactions involving the cyclization of suitable precursors.
Coupling Reaction: The phenoxy intermediate is then coupled with the quinoline derivative under specific conditions to form the final acetamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The phenoxy and quinoline moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide: can be compared with other acetamide derivatives or quinoline-based compounds.
N-(8-methylquinolin-5-yl)acetamide: Lacks the phenoxy group, providing a basis for comparison of biological activity.
2-(3,4-dimethylphenoxy)acetamide: Lacks the quinoline moiety, allowing for comparison of chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H20N2O2 |
---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(8-methylquinolin-5-yl)acetamide |
InChI |
InChI=1S/C20H20N2O2/c1-13-6-8-16(11-15(13)3)24-12-19(23)22-18-9-7-14(2)20-17(18)5-4-10-21-20/h4-11H,12H2,1-3H3,(H,22,23) |
InChI Key |
BVLMQKNLBVVLTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=C3C=CC=NC3=C(C=C2)C)C |
Origin of Product |
United States |
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